molecular formula C17H22N2O3 B7743859 Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate

Cat. No.: B7743859
M. Wt: 302.37 g/mol
InChI Key: RVNCHCLPVCBSDS-UHFFFAOYSA-N
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Description

Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate is a synthetic organic compound with a complex structure. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dimethylquinoline-3-carboxylic acid with 3-hydroxypropylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an anhydrous solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The quinoline ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon (Pd/C).

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a partially or fully hydrogenated quinoline derivative.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(3-hydroxypropyl)amino]cyclohexanecarboxylate: Similar structure but with a cyclohexane ring instead of a quinoline ring.

    Ethyl 4-[(3-hydroxypropyl)amino]benzoate: Similar structure but with a benzene ring instead of a quinoline ring.

Uniqueness

Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate is unique due to its quinoline core, which imparts distinct biological activities and chemical reactivity. The presence of the hydroxypropylamino group further enhances its solubility and potential interactions with biological targets.

Properties

IUPAC Name

ethyl 4-(3-hydroxypropylamino)-6,8-dimethylquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3/c1-4-22-17(21)14-10-19-15-12(3)8-11(2)9-13(15)16(14)18-6-5-7-20/h8-10,20H,4-7H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVNCHCLPVCBSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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